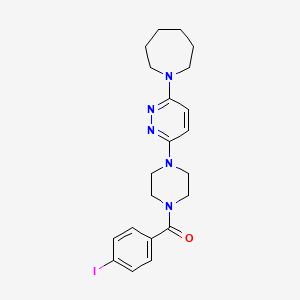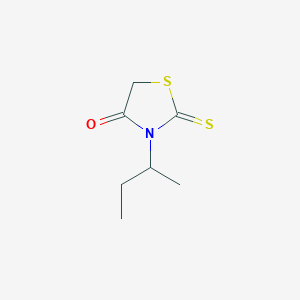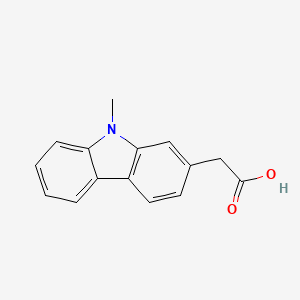
(9-甲基-9H-咔唑-2-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Methyl-9H-carbazol-2-yl)-acetic acid: is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and materials science. The presence of the acetic acid moiety in this compound adds to its versatility, making it a valuable intermediate in synthetic chemistry.
科学研究应用
Chemistry: In chemistry, (9-Methyl-9H-carbazol-2-yl)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound has shown promise as a precursor for the development of pharmaceuticals. Carbazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making (9-Methyl-9H-carbazol-2-yl)-acetic acid a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, (9-Methyl-9H-carbazol-2-yl)-acetic acid is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile compound for creating materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9-Methyl-9H-carbazol-2-yl)-acetic acid typically involves the functionalization of the carbazole core. One common method is the alkylation of carbazole with methyl iodide to introduce the methyl group at the 9-position. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: Industrial production of (9-Methyl-9H-carbazol-2-yl)-acetic acid may involve more scalable and cost-effective methods. One approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds. This method can be optimized for large-scale production by adjusting the catalyst loading, reaction temperature, and solvent system.
化学反应分析
Types of Reactions: (9-Methyl-9H-carbazol-2-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or an alkane.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
作用机制
The mechanism of action of (9-Methyl-9H-carbazol-2-yl)-acetic acid involves its interaction with molecular targets and pathways within biological systems. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in key metabolic pathways, further contributing to its biological activity. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within cells.
相似化合物的比较
Carbazole: The parent compound of (9-Methyl-9H-carbazol-2-yl)-acetic acid, known for its wide range of biological activities.
Indolocarbazole: A structurally related compound with potent anticancer properties.
Benzocarbazole: Another similar compound with applications in organic electronics and materials science.
Uniqueness: (9-Methyl-9H-carbazol-2-yl)-acetic acid is unique due to the presence of both the carbazole core and the acetic acid moiety. This combination enhances its versatility and allows for a broader range of applications compared to its analogs. The methyl group at the 9-position also contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
2-(9-methylcarbazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(8-14(12)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMOWQJUBCIBME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
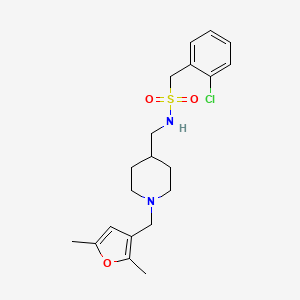
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)
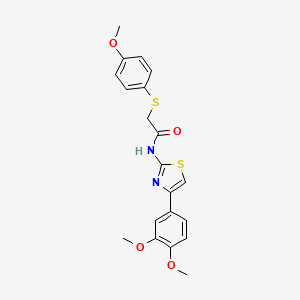
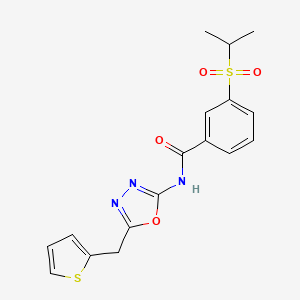
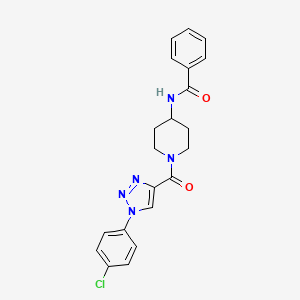
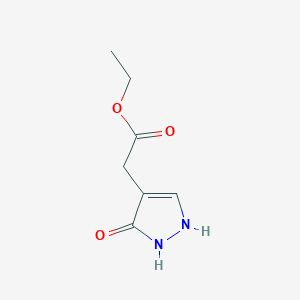
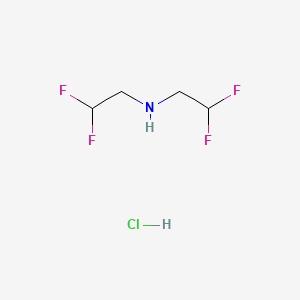
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2398787.png)

![3-(4-chlorophenyl)-1-[(1Z)-1-(2-phenylhydrazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2398791.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2398792.png)
![2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2398794.png)
